Product packaging for 3,8-Dibromobenzo[c]cinnoline(Cat. No.:)

3,8-Dibromobenzo[c]cinnoline

Cat. No.: B12847510
M. Wt: 338.00 g/mol
InChI Key: DHEJMXHUNWPNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-Dibromobenzo[c]cinnoline (CAS 79580-35-1) is a halogenated heterocyclic compound that serves as a versatile and critical building block in advanced materials research. Its core structure, the benzo[c]cinnoline nucleus, is a planar, nitrogen-containing heterocycle known for its strong electron-accepting properties . This characteristic makes this compound an invaluable monomer for constructing conjugated polymers. Researchers incorporate it into polymer backbones to create materials with improved electron mobility, lowered LUMO and HOMO energy levels, and enhanced performance in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs) . The bromine atoms at the 3 and 8 positions provide reactive sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the precise design of more complex molecular architectures . Beyond electronics, derivatives of this compound demonstrate significant applied value. For instance, 3,8-diaminobenzo[c]cinnoline, which can be synthesized from this dibrominated precursor, has been used to modify graphene oxide for the development of highly sensitive electrochemical sensors capable of voltammetrically determining trace levels of heavy metal ions like Cd²⁺ and Pb²⁺ . The compound is typically synthesized via a de novo construction of the benzo[c]cinnoline ring system from pre-functionalized biphenyl precursors, such as the reductive cyclization of 4,4'-dibromo-2,2'-dinitrobiphenyl, ensuring the correct 3,8-regioisomer is obtained . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H6Br2N2 B12847510 3,8-Dibromobenzo[c]cinnoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H6Br2N2

Molecular Weight

338.00 g/mol

IUPAC Name

3,8-dibromobenzo[c]cinnoline

InChI

InChI=1S/C12H6Br2N2/c13-7-1-3-9-10-4-2-8(14)6-12(10)16-15-11(9)5-7/h1-6H

InChI Key

DHEJMXHUNWPNME-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC(=CC3=NN=C2C=C1Br)Br

Origin of Product

United States

Reactivity and Transformation Pathways of 3,8 Dibromobenzo C Cinnoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. wikipedia.orgdalalinstitute.com In this type of reaction, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.commasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. dalalinstitute.commasterorganicchemistry.com The substituents already present on the aromatic ring significantly influence both the rate of reaction and the position of the incoming electrophile. wikipedia.org

The nitration of 3,8-Dibromobenzo[c]cinnoline has been shown to proceed with high regioselectivity. When subjected to electrophilic nitration conditions, the reaction yields a single primary product. scholarsjournal.net Specifically, the treatment of this compound with a mixture of potassium nitrate (B79036) (KNO₃) and sulfuric acid (H₂SO₄) leads to the selective introduction of a nitro (-NO₂) group at the C4 position. scholarsjournal.net

The reaction exclusively forms 3,8-dibromo-4-nitrobenzo[c]cinnoline. scholarsjournal.net This outcome highlights the strong directing effects of the existing substituents on the benzo[c]cinnoline (B3424390) core. The conditions for this regioselective transformation are detailed in the table below.

ReactantReagentsTemperatureTimeProduct
This compoundKNO₃/H₂SO₄90 °C1h3,8-Dibromo-4-nitrobenzo[c]cinnoline
Data sourced from Epps, et al. scholarsjournal.net

The regioselectivity observed in the nitration of this compound is governed by the electronic and steric properties of the bromine atoms and the heterocyclic core. Halogen substituents, such as bromine, exert a dual electronic effect on aromatic rings. They are deactivating due to their strong negative inductive effect (-I), which withdraws electron density from the ring and slows the rate of electrophilic attack compared to unsubstituted benzene (B151609). wikipedia.org

However, halogens also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This resonance effect preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions. Consequently, halogens are known as ortho, para-directors. dalalinstitute.com

In the case of this compound, the nitration occurs at the C4 position, which is ortho to the bromine atom at C3. scholarsjournal.net This observation is consistent with the established directing effect of halogen substituents. The inherent electron-deficient nature of the benzo[c]cinnoline ring system, combined with the deactivating inductive effect of the two bromine atoms, necessitates relatively harsh conditions (hot mixed acid) to achieve nitration. scholarsjournal.net The selective formation of the C4-nitro product indicates that the electronic directing effect of the bromine atom is the dominant factor controlling the reaction's regiochemical outcome.

Nucleophilic Substitution Reactions Involving Bromine Centers

Nucleophilic substitution at an sp²-hybridized carbon, such as in aryl halides, is generally a difficult reaction to achieve. wikipedia.org Unlike nucleophilic substitution at saturated carbons (Sₙ1 and Sₙ2 reactions), the direct displacement of a halide from an aromatic ring is energetically unfavorable due to the high strength of the C-Br bond and the electronic repulsion between the incoming nucleophile and the π-electron system of the ring. wikipedia.orglibretexts.org

Such transformations, typically proceeding via a nucleophilic aromatic substitution (SₙAr) mechanism, require either the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group or the use of very harsh reaction conditions (high temperatures and pressures). While the benzo[c]cinnoline core is an electron-deficient heterocycle, which can facilitate nucleophilic attack compared to a simple bromobenzene (B47551) ring, there is a lack of specific literature detailing successful nucleophilic substitution reactions at the bromine centers of this compound under standard SₙAr conditions. The more common and synthetically useful approach to functionalize these positions involves transition metal-catalyzed cross-coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions at Bromine Positions

The bromine atoms at the C3 and C8 positions of this compound serve as versatile handles for functionalization via transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common and effective substrates for these transformations. mdpi-res.com

The C(sp²)-Br bonds in this compound are expected to be reactive sites for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide. wikipedia.orgharvard.edu It is widely used for synthesizing biaryls and substituted alkenes due to its mild reaction conditions and the low toxicity of the boron reagents. mdpi.comorganic-chemistry.org

Catalyst System (Palladium Source + Ligand)BaseSolvent(s)Coupling Partner
Pd(PPh₃)₄Na₂CO₃, K₂CO₃, K₃PO₄Toluene, Dioxane, DMF, WaterAryl/Vinyl Boronic Acid
Pd(OAc)₂ + P(t-Bu)₃K₃PO₄Dioxane, WaterAryl/Vinyl Boronic Acid
PdCl₂(dppf)Cs₂CO₃THF, DioxaneAryl/Vinyl Boronic Acid

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (stannane). organic-chemistry.orgwikipedia.org A key advantage of this reaction is the stability and tolerance of organostannanes to a wide range of functional groups, although the toxicity of tin compounds is a significant drawback. wikipedia.org

Catalyst System (Palladium Source + Ligand)Additive(s)Solvent(s)Coupling Partner
Pd(PPh₃)₄LiClToluene, DMFAryl/Vinyl/Alkynyl Stannane
Pd₂(dba)₃ + AsPh₃CuINMP, DioxaneAryl/Vinyl/Alkynyl Stannane
PdCl₂(PPh₃)₂NoneTolueneAryl/Vinyl/Alkynyl Stannane

Heck Reaction: The Heck reaction forms a substituted alkene through the coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the vinylation of aryl halides. beilstein-journals.org

Catalyst System (Palladium Source + Ligand)BaseSolvent(s)Coupling Partner
Pd(OAc)₂Et₃N, K₂CO₃DMF, MeCNAlkene
Pd(OAc)₂ + PPh₃NaOAcDMAAlkene
PdCl₂(PPh₃)₂i-Pr₂NEtAcetonitrileAlkene

Sonogashira Coupling: The Sonogashira reaction is the coupling of a terminal alkyne with an aryl or vinyl halide, typically catalyzed by both palladium and copper(I) complexes. wikipedia.orgorganic-chemistry.org It is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. libretexts.org

Catalyst System (Palladium Source + Ligand)Co-catalystBaseSolvent(s)Coupling Partner
PdCl₂(PPh₃)₂CuIEt₃N, PiperidineTHF, DMFTerminal Alkyne
Pd(PPh₃)₄CuIi-Pr₂NHTolueneTerminal Alkyne
Pd(OAc)₂ + PPh₃CuICs₂CO₃DioxaneTerminal Alkyne

In addition to C-C bond formation, the bromine positions on this compound are amenable to forming bonds with heteroatoms like nitrogen and oxygen through cross-coupling chemistry.

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst and a strong base. tcichemicals.comrsc.org This reaction is exceptionally broad in scope, accommodating a wide variety of amines (primary, secondary, anilines, etc.) and aryl halides. Similarly, the analogous Buchwald-Hartwig etherification allows for the formation of C-O bonds by coupling aryl halides with alcohols or phenols.

Reaction TypeCatalyst System (Palladium Source + Ligand)BaseSolvent(s)Coupling Partner (Nu-H)
C-N CouplingPd₂(dba)₃ + BINAPNaOt-BuToluene, DioxanePrimary/Secondary Amine
C-N CouplingPd(OAc)₂ + XPhosK₃PO₄, Cs₂CO₃Toluene, DioxaneAmide, Carbamate
C-O CouplingPd(OAc)₂ + RuPhosK₂CO₃TolueneAlcohol, Phenol

Generation of Extended π-Conjugated Systems

The bromine atoms at the 3- and 8-positions of the benzo[c]cinnoline core are strategically positioned for the construction of extended π-conjugated systems. These positions are amenable to various palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for forming carbon-carbon bonds. By reacting this compound with appropriate coupling partners, the rigid, planar benzo[c]cinnoline core can be systematically elongated or functionalized to create novel materials with tailored electronic and photophysical properties.

Commonly employed cross-coupling methodologies for aryl bromides like this compound include the Suzuki-Miyaura, Stille, and Sonogashira reactions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the dibromo compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used due to the stability and low toxicity of the boronic acid reagents.

Stille Coupling : In this reaction, an organotin compound (organostannane) is coupled with the dibromo substrate, catalyzed by a palladium complex. The Stille reaction is known for its tolerance of a wide variety of functional groups.

Sonogashira Coupling : This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. It is a highly effective method for introducing acetylenic linkages into aromatic systems, leading to rigid, linear extensions of conjugation.

These transformations allow for the synthesis of a diverse range of derivatives where the bromine atoms are replaced by aryl, heteroaryl, alkenyl, or alkynyl groups, significantly expanding the π-system of the original molecule.

Table 1: Potential Extended π-Conjugated Systems from this compound via Cross-Coupling Reactions
Reaction TypeCoupling Partner ExamplePotential Product StructureResulting System
Suzuki-MiyauraPhenylboronic acid3,8-Diphenylbenzo[c]cinnolineExtended aromaticity through biaryl linkages.
StilleTributyl(thiophen-2-yl)stannane3,8-Di(thiophen-2-yl)benzo[c]cinnoline π-system incorporating electron-rich heterocycles.
SonogashiraEthynyltrimethylsilane3,8-Bis(trimethylsilylethynyl)benzo[c]cinnolineLinear, rigid extension of the π-framework.

Reductive Transformations

The benzo[c]cinnoline core can undergo various reductive transformations, targeting either the central diazene (B1210634) (N=N) bond or the bromine substituents.

The N=N double bond in the benzo[c]cinnoline ring system can be completely cleaved through a four-electron reduction process mediated by specific metal complexes. nih.govacs.org Dinuclear tantalum(IV) hydride complexes, such as [(TaCpRX2)2(μ-H)2] (where CpR is a substituted cyclopentadienyl (B1206354) ligand and X is a halide), have been shown to effectively cleave the azo bond in the parent benzo[c]cinnoline molecule. nih.govacs.org

The reaction proceeds at room temperature and results in the formation of a biphenyl-bridged diimido tantalum(V) complex, accompanied by the release of molecular hydrogen (H₂). nih.govnih.gov This transformation demonstrates the ability of the ditantalum hydride complex to act as a powerful reductant, formally transferring four electrons to the benzo[c]cinnoline substrate. acs.org

Mechanistic studies and the isolation of key intermediates have provided insight into the reaction pathway. The process is believed to occur in stages, initiated by a two-electron reduction of the N=N bond. nih.gov In some cases, a side-on-bound diazo derivative intermediate, [(TaCpRX)2{μ-(η²,η²-NC₆H₄C₆H₄N)}], has been successfully trapped and characterized. acs.orgnih.gov In this intermediate, the N-N bond is significantly elongated compared to the starting benzo[c]cinnoline, indicating its reduction from a double to a single bond. nih.govacs.org Subsequent steps involving further reduction and metal-metal bond splitting lead to the final N=N bond scission and the formation of the stable diimido product. nih.gov

Table 2: Comparison of N-N Bond Distances During Reduction of Benzo[c]cinnoline
CompoundSpecies TypeN-N Bond Distance (Å)
Benzo[c]cinnolineStarting Material1.292(3) acs.org
[(TaCpRX)2{μ-(η²,η²-NC₆H₄C₆H₄N)}]Intermediate~1.46(1) nih.govacs.org
[{Ta(η⁵-C₅Me₅)X₂}₂(μ-NC₆H₄C₆H₄N)]Final ProductN/A (Bond Cleaved) nih.gov

Reductive conditions can also be employed to modify the bromine substituents and the aromatic framework of this compound.

Hydrogenation: Electrochemical studies on benzo[c]cinnoline and its bromo derivatives have shown that the heterocyclic core can be reduced. researchgate.net The ultimate product of this electrochemical reduction is dihydrobenzo[c]cinnoline, indicating the hydrogenation of the N=N bond to an N-N single bond. researchgate.net This transformation can be reversed through anodic oxidation, reforming the benzo[c]cinnoline system. researchgate.net Catalytic hydrogenation represents another potential route for the reduction of the benzo[c]cinnoline system, though specific studies on the 3,8-dibromo derivative are not extensively detailed.

Debromination: While specific research focusing on the selective debromination of this compound is limited, standard methods for aryl debromination are expected to be applicable. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a base is a common method for hydrodebromination. The selectivity of removing one or both bromine atoms would likely depend on careful control of reaction conditions such as catalyst loading, reaction time, and temperature. Such a reaction would yield 3-bromobenzo[c]cinnoline or the parent benzo[c]cinnoline, respectively, providing access to asymmetrically functionalized or fully unsubstituted scaffolds.

Oxidation and N-Oxidation Reactions of the Benzo[c]cinnoline Ring System

The nitrogen atoms in the benzo[c]cinnoline ring are susceptible to oxidation, leading to the formation of N-oxides. This transformation alters the electronic properties of the heterocyclic system, influencing its reactivity and physical characteristics. The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).

For the benzo[c]cinnoline system, oxidation can lead to the formation of benzo[c]cinnoline N-oxide (also referred to as benzo[c]cinnoline 5-oxide). researchgate.net The introduction of the N-oxide functionality renders the aromatic rings more electron-deficient and can direct subsequent functionalization reactions. For instance, the presence of the N-O bond can activate the C-H bonds at positions ortho to the nitrogen atoms for further chemical modification.

In addition to neutral N-oxides, the benzo[c]cinnoline system can undergo oxidation to form cationic species known as benzo[c]cinnolinium salts. nih.govacs.org These can be synthesized through methods like copper(II)-promoted or electrochemical oxidation of 2-azobiaryl precursors. nih.govacs.org This oxidative intramolecular cyclization highlights another pathway involving the oxidation of the nitrogen-containing core. nih.gov

Advanced Spectroscopic and Crystallographic Structural Elucidation of 3,8 Dibromobenzo C Cinnoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 3,8-Dibromobenzo[c]cinnoline, a complete NMR analysis involves one-dimensional (¹H and ¹³C) and two-dimensional techniques to assign all proton and carbon signals and confirm the substitution pattern.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to exhibit a distinct pattern of signals in the aromatic region. The molecule possesses a C₂ axis of symmetry, which simplifies the spectrum by rendering pairs of protons chemically equivalent. Specifically, H-1 is equivalent to H-10, H-2 to H-9, and H-4 to H-7. The protons at positions 3 and 8 are substituted with bromine atoms.

The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atoms and the diazanaphthalene core. Protons ortho to the bromine atoms (H-2, H-9, and H-4, H-7) are expected to be deshielded and appear at a lower field. The protons furthest from the bromine substituents and the nitrogen atoms (H-1 and H-10) would likely appear at a relatively higher field within the aromatic region.

A predicted ¹H NMR spectrum would show three distinct signals, each integrating to two protons. The signals for H-2/H-9 and H-4/H-7 would likely appear as doublets, resulting from coupling with their respective ortho protons (H-1/H-10). The signal for H-1/H-10 would appear as a doublet of doublets due to coupling with both H-2/H-9.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Note: These are estimated values based on substituent effects and data from related benzo[c]cinnoline (B3424390) derivatives. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-108.60 - 8.80d~8.0
H-2, H-97.80 - 8.00dd~8.0, ~1.5
H-4, H-78.90 - 9.10d~1.5

Carbon-13 (¹³C) NMR Spectral Analysis and Correlation to Molecular Structure

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of this compound, six distinct carbon signals are expected in the aromatic region. Two of these signals will correspond to the bromine-substituted carbons (C-3 and C-8), and the remaining four will be for the protonated carbons. The quaternary carbons involved in the ring fusion and those bonded to the nitrogen atoms will also produce distinct signals.

The carbons directly attached to the electronegative bromine atoms (C-3 and C-8) are expected to have their signals shifted to a higher field (upfield) due to the heavy atom effect, although the inductive effect would typically cause a downfield shift. The precise position will be a balance of these effects. The carbons adjacent to the nitrogen atoms (C-4a, C-6a, C-10a, C-10b) will be significantly deshielded and appear at a lower field.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound (Note: These are estimated values. Actual experimental values may vary.)

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1, C-10122.0 - 124.0
C-2, C-9130.0 - 132.0
C-3, C-8120.0 - 122.0
C-4, C-7128.0 - 130.0
C-4a, C-6a148.0 - 150.0
C-10a, C-10b135.0 - 137.0

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Comprehensive Structural Assignment

While 1D NMR provides essential information, 2D NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals, especially in complex aromatic systems.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the proton-proton coupling network. For this compound, cross-peaks would be expected between H-1/H-10 and H-2/H-9, confirming their ortho relationship. The absence of a cross-peak between H-2/H-9 and a proton at the 3-position further confirms the bromine substitution at this site.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for C-1/C-10, C-2/C-9, and C-4/C-7 based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons. For instance, correlations from H-1/H-10 to C-3/C-8 and C-4a/C-6a would be expected. Similarly, H-4/H-7 would show correlations to C-2/C-9 and the quaternary carbons of the central ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment shows through-space correlations between protons that are in close proximity. In a rigid aromatic system like this, NOESY can help to confirm assignments by showing correlations between adjacent protons, such as between H-4 and H-2 (in the bay region), which can be sterically close.

Together, these 2D NMR techniques provide a comprehensive and unambiguous structural assignment of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₂H₆Br₂N₂. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, the molecular ion will appear as a cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1.

HRMS would be used to measure the exact mass of the monoisotopic peak ([M]⁺, containing two ⁷⁹Br isotopes). This experimental value can then be compared to the theoretical exact mass to confirm the elemental composition.

Table 3: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₆Br₂N₂
Theoretical Exact Mass ([M]⁺, C₁₂H₆⁷⁹Br₂N₂)335.8949 amu
Expected Experimental MassVery close to the theoretical value (typically within 5 ppm)

Analysis of Fragmentation Pathways for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation to produce smaller, characteristic ions. The analysis of these fragmentation pathways provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of bromine atoms and cleavage of the heterocyclic ring system.

Plausible fragmentation steps include:

Loss of a bromine radical: [M]⁺ → [M - Br]⁺ + Br•

Sequential loss of the second bromine radical: [M - Br]⁺ → [M - 2Br]⁺ + Br•

Loss of N₂: The resulting [C₁₂H₆]⁺• ion from the loss of both bromine atoms could potentially lose a molecule of nitrogen to form a biphenylene (B1199973) radical cation.

Cleavage of the aromatic rings: Further fragmentation could lead to smaller aromatic cations.

The observation of ions corresponding to these losses would provide strong evidence for the presence of two bromine atoms and the benzo[c]cinnoline core structure.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

m/z (for ⁷⁹Br)Proposed Fragment
336[C₁₂H₆⁷⁹Br₂N₂]⁺• (Molecular Ion)
257[C₁₂H₆⁷⁹BrN₂]⁺
178[C₁₂H₆N₂]⁺•
152[C₁₂H₆]⁺•

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive method for identifying the functional groups and probing the structural features of molecules. arxiv.orgkurouskilab.com These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that induce a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecular polarizability. ksu.edu.sa For a molecule like this compound, these techniques provide a characteristic "fingerprint" arising from the vibrations of its polycyclic aromatic framework and substituent groups.

Characteristic Absorption Bands and Functional Group Identification

The vibrational spectrum of this compound is dominated by the modes of the dibenzo[c]cinnoline core and the carbon-bromine bonds. The key functional groups and their expected vibrational frequencies are detailed below.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear in the region of 3100-3000 cm⁻¹. vscht.cz These bands are typically of weak to medium intensity.

Aromatic C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) rings and the carbon-nitrogen bonds of the cinnoline (B1195905) system give rise to a series of characteristic bands in the 1650-1400 cm⁻¹ region. libretexts.orgmdpi.com The N=N stretching vibration of the azo group in the central ring is also expected in this fingerprint region, though it may be weak in the IR spectrum. Raman spectroscopy is often more sensitive to the vibrations of homonuclear bonds like C=C. ksu.edu.sa

C-H In-plane and Out-of-plane Bending: The in-plane bending vibrations for aromatic C-H bonds typically occur in the 1300-1000 cm⁻¹ range. The C-H out-of-plane bending vibrations are found at lower frequencies, generally between 900-675 cm⁻¹, and their positions are sensitive to the substitution pattern on the aromatic rings.

C-Br Stretching: The stretching vibration of the Carbon-Bromine (C-Br) bond is a key indicator of the halogen substitution. This vibration is expected to produce a strong absorption band in the far-infrared region, typically between 680-515 cm⁻¹.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected IR IntensityExpected Raman Intensity
Aromatic C-H Stretch=C-H3100 - 3000Medium to WeakMedium
Aromatic Ring Skeletal VibrationsC=C, C=N1650 - 1400Medium to StrongStrong
Aromatic C-H In-plane Bend=C-H1300 - 1000MediumWeak
Aromatic C-H Out-of-plane Bend=C-H900 - 675StrongWeak
Carbon-Bromine StretchC-Br680 - 515StrongStrong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. youtube.com For conjugated systems like this compound, the absorption of photons promotes electrons from lower-energy occupied molecular orbitals to higher-energy unoccupied molecular orbitals. libretexts.orgfiveable.me The benzo[c]cinnoline core is an extensive chromophore, giving rise to characteristic absorption bands.

The electronic spectrum of this compound is expected to be characterized by two main types of transitions:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com Due to the extended conjugation of the polycyclic aromatic system, these transitions are highly probable and result in strong absorption bands. Multiple π → π* transitions of varying energies are expected, corresponding to the different energy levels of the molecular orbitals.

n → π* Transitions: This type of transition involves the promotion of an electron from a non-bonding (n) orbital, specifically from the lone pairs on the nitrogen atoms of the azo group, to a π* antibonding orbital. youtube.com These transitions are typically of lower energy (occur at longer wavelengths) and have a significantly lower intensity compared to π → π* transitions.

The presence of bromine atoms, which are auxochromes, is expected to influence the absorption spectrum. The lone pairs on the bromine atoms can interact with the π system of the aromatic rings, often leading to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to the unsubstituted benzo[c]cinnoline.

The table below outlines the probable electronic transitions for this compound.

Electronic TransitionOrbitals InvolvedExpected Wavelength Range (nm)Relative Intensity
π → ππ (HOMO) → π (LUMO)200 - 400High
n → πn (Nitrogen lone pair) → π (LUMO)> 400Low

Single Crystal X-ray Diffraction (SCXRD) Analysis

Precise Determination of Molecular Geometry, Bond Lengths, and Bond Angles

The molecular structure of this compound is expected to feature a largely planar benzo[c]cinnoline core. The fusion of the three rings imparts significant rigidity to the molecule. Slight deviations from planarity, such as minor twisting, may occur due to crystal packing forces.

The key geometric parameters are:

Bond Lengths: The C-C bond lengths within the benzene rings are expected to be in the range of 1.36–1.42 Å, characteristic of aromatic systems. The C-N bonds will be shorter, and the central N=N double bond is anticipated to have a length of approximately 1.25–1.29 Å. The C-Br bond length is typically around 1.88–1.92 Å. nih.govnih.gov

Bond Angles: The internal bond angles of the hexagonal benzene rings will be close to 120°. The angles within the central five-membered ring containing the azo group will deviate from this value to accommodate the ring fusion. For instance, the C-N=N angle is expected to be around 115-120°.

The following table provides expected values for the key geometric parameters of this compound based on related structures.

Bond/AngleAtoms InvolvedExpected Value (Å or °)
Bond LengthC-C (aromatic)1.36 - 1.42 Å
Bond LengthC-N1.33 - 1.37 Å
Bond LengthN=N1.25 - 1.29 Å
Bond LengthC-Br1.88 - 1.92 Å
Bond AngleC-C-C (ring)~120°
Bond AngleC-N=N115 - 120°

Elucidation of Supramolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state is governed by non-covalent supramolecular interactions. researchgate.net For this compound, several key interactions are expected to dictate the crystal packing.

π–π Stacking: Due to its large, planar aromatic surface, this compound is highly likely to form π–π stacking interactions. Molecules will arrange in offset parallel stacks to maximize attractive forces between their π-electron clouds. The inter-planar distance between stacked molecules is typically in the range of 3.3–3.8 Å. researchgate.net

Halogen Bonding: The bromine atoms can act as electrophilic regions (σ-holes) and participate in halogen bonding with nucleophilic atoms, such as the nitrogen atoms of the azo group on an adjacent molecule (Br···N). These interactions are directional and can play a significant role in organizing the crystal lattice.

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-face of a neighboring molecule.

Br···Br Interactions: Weak van der Waals and dipole-dipole interactions between bromine atoms on adjacent molecules can also contribute to the stability of the crystal packing. researchgate.net

These combined interactions lead to the formation of a stable, three-dimensional supramolecular architecture.

Theoretical and Computational Studies on 3,8 Dibromobenzo C Cinnoline

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 3,8-dibromobenzo[c]cinnoline at the electronic level. These methods allow for the detailed examination of electronic structure, molecular orbitals, and the prediction of various spectroscopic and physicochemical properties.

A fundamental aspect of understanding a molecule's reactivity and electronic behavior lies in the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key predictors of chemical reactivity.

For this compound, the HOMO is expected to be distributed across the π-system of the fused aromatic rings, representing the most accessible electrons for donation in a chemical reaction. Conversely, the LUMO would also be located over the aromatic core, indicating the most favorable region for accepting electrons. The introduction of two bromine atoms at the 3 and 8 positions is predicted to have a significant impact on these orbitals. Bromine, being an electronegative atom, exerts an electron-withdrawing inductive effect (-I), which would stabilize (lower the energy of) both the HOMO and LUMO. This stabilization can influence the molecule's susceptibility to electrophilic or nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. Computational studies on related aza-polycyclic aromatic hydrocarbons (aza-PAHs) and halogenated phenanthrenes suggest that halogenation can reduce the HOMO-LUMO gap. For this compound, this would imply enhanced reactivity compared to the parent benzo[c]cinnoline (B3424390) molecule.

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies (Note: These are hypothetical values based on trends observed in similar halogenated aromatic systems and are for illustrative purposes only.)

OrbitalPredicted Energy (eV)
HOMO-6.2
LUMO-2.1
HOMO-LUMO Gap 4.1

The aromaticity of the individual rings within the this compound framework can be quantitatively assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of a ring system, with negative values typically indicating aromatic character (diatropic ring current) and positive values indicating anti-aromaticity (paratropic ring current) acs.orgnih.govacs.orgnih.gov.

Illustrative Data Table: Predicted NICS(1)zz Values for Aromaticity Assessment (Note: These values are hypothetical and serve to illustrate expected trends.)

Ring SystemPredicted NICS(1)zz (ppm)Aromatic Character
Benzene (B151609) Ring (unsubstituted side)-10.5Aromatic
Benzene Ring (substituted side)-10.2Aromatic
Cinnoline (B1195905) Core-8.5Aromatic

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for structural elucidation and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable computational approach for predicting NMR chemical shifts modgraph.co.ukresearchgate.netconicet.gov.armdpi.com. For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts. The bromine atoms, due to their electronegativity and anisotropic effects, would cause downfield shifts for the adjacent protons and carbons. The predicted spectrum would serve as a theoretical benchmark for comparison with experimental data.

UV-Vis Absorption Profiles: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra mdpi.commdpi.com. Calculations for this compound would likely show several absorption bands corresponding to π-π* transitions within the aromatic system. The bromine substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzo[c]cinnoline, due to the extension of the conjugated system and the influence of the halogen's lone pairs.

Illustrative Data Table: Predicted Spectroscopic Data (Note: These are hypothetical values for illustrative purposes.)

ParameterPredicted Value
Selected ¹H NMR Shift (proton ortho to Bromine)8.0 - 8.2 ppm
Selected ¹³C NMR Shift (carbon attached to Bromine)120 - 125 ppm
Main UV-Vis Absorption Maximum (λ_max)350 - 370 nm

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. For this compound, this could be applied to understand its behavior in various chemical transformations, such as electrophilic aromatic substitution or cross-coupling reactions.

For instance, in an electrophilic substitution reaction, computational models could predict the most likely site of attack by mapping the molecular electrostatic potential (MEP) and analyzing the energies of possible intermediates. The bromine atoms act as deactivating groups but are ortho-, para-directing, which would influence the regioselectivity of such reactions. DFT calculations could be used to model the transition states for substitution at different positions on the aromatic rings, thereby predicting the most favorable reaction pathway. Studies on the reactivity of other aza-PAHs provide a framework for how these mechanisms can be computationally explored rsc.orgnih.govresearchgate.net.

Computational Studies on Molecular Conformation and Dynamics

While the core benzo[c]cinnoline structure is largely planar, computational studies can provide insights into its subtle conformational properties and molecular dynamics. Geometry optimization using DFT would confirm the planarity of the ring system.

Molecular dynamics (MD) simulations could be employed to study the intermolecular interactions of this compound in different environments, such as in solution or in the solid state. These simulations can reveal information about solvation, aggregation behavior, and potential crystal packing arrangements. The bromine atoms, capable of forming halogen bonds, could introduce specific intermolecular interactions that would influence the material's bulk properties. While specific studies on this molecule are lacking, the methodologies are well-established for other polycyclic aromatic systems acs.org.

Advanced Materials Science Applications of Benzo C Cinnoline Derivatives

Organic Electronics and Optoelectronics

The ability to systematically modify the benzo[c]cinnoline (B3424390) core at the 3 and 8 positions allows for the rational design of materials tailored for various organic electronic and optoelectronic devices. By replacing the bromine atoms with specific substituents, researchers can control crucial parameters like the frontier molecular orbital (HOMO/LUMO) energy levels, charge carrier mobility, and solid-state packing, which dictate device performance.

Application as Emitters and Host Materials in Organic Light-Emitting Diodes (OLEDs)

The electron-deficient benzo[c]cinnoline core is highly suitable for creating electron-transporting materials (ETMs) and host materials for phosphorescent OLEDs, which require efficient electron injection and transport to the emissive layer. While 3,8-Dibromobenzo[c]cinnoline itself is not used as an active material, it serves as a critical building block for synthesizing more complex functional molecules.

For instance, derivatives like 2,9-diphenylbenzo[c]cinnoline (DPBZC) have been developed as high-performance ETMs. Such compounds can be synthesized via palladium-catalyzed cross-coupling reactions where the bromine atoms of a dibrominated benzo[c]cinnoline precursor are replaced with phenyl groups. These modifications lead to materials with high glass transition temperatures (Tg), ensuring morphological stability, and excellent electron mobility. The strategic functionalization at these positions creates a three-dimensional molecular interaction architecture, which enhances both thermal stability and charge transport.

In one study, an OLED device employing a benzo[c]cinnoline-based ETM demonstrated outstanding performance, achieving a high external quantum efficiency and power efficiency. This highlights the potential of materials derived from precursors like this compound.

Table 1: Performance of an OLED Incorporating a Benzo[c]cinnoline-Based Electron-Transporting Material

ParameterValue
External Quantum Efficiency (EQE)20.1%
Power Efficiency70.6 lm W⁻¹
Electron Mobility (µe)6.4 x 10⁻⁴ cm² V⁻¹ s⁻¹
Glass Transition Temperature (Tg)218 °C

Integration into Organic Solar Cells (OSCs) and Photovoltaic Devices

In the field of organic solar cells, the design of donor-acceptor (D-A) copolymers is a leading strategy for achieving high power conversion efficiencies (PCEs). The electron-withdrawing benzo[c]cinnoline unit can serve as an effective acceptor (A) moiety within a polymer backbone.

This compound is an ideal monomer for creating such copolymers through polymerization reactions like Stille or Suzuki polycondensation. By reacting it with a suitable electron-donating (D) co-monomer, researchers can synthesize D-A copolymers with a tunable optical bandgap and optimized energy levels for efficient exciton (B1674681) dissociation and charge transport. For example, a copolymer incorporating a difluorobenzo[c]cinnoline (DFBC) unit as a weak acceptor and a diketopyrrolopyrrole (DPP) unit as a strong acceptor was rationally designed. Polymer solar cells based on this A-A type copolymer blended with a fullerene acceptor (PC₇₁BM) achieved a promising PCE of 7.92%, one of the highest values for A-A structured copolymers at the time.

The versatility of this compound allows for its integration into various polymer architectures, enabling the systematic investigation of structure-property relationships to further enhance the performance of organic photovoltaic devices.

Table 2: Photovoltaic Performance of an OSC Based on a Benzo[c]cinnoline Derivative Copolymer

ParameterValue
Power Conversion Efficiency (PCE)7.92%
Open-Circuit Voltage (Voc)0.84 V
Short-Circuit Current Density (Jsc)13.92 mA cm⁻²
Fill Factor (FF)0.68

Role in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors are fundamental components of organic electronics, and their performance is highly dependent on the charge-transporting capabilities of the organic semiconductor used. The intrinsic electron-deficient nature of the benzo[c]cinnoline core makes it a promising candidate for n-channel (electron-transporting) OFETs.

Functionalization via the bromine sites on this compound is a key strategy for designing high-mobility n-type materials. By attaching various π-conjugated groups, it is possible to:

Lower the LUMO Energy Level: This facilitates efficient electron injection from common electrodes like gold (Au).

Promote Intermolecular Stacking: Introducing planar aromatic substituents can encourage favorable π-π stacking in the solid state, which is essential for efficient charge hopping between adjacent molecules.

Enhance Solubility and Processability: The addition of appropriate alkyl chains can improve the material's solubility for solution-based processing techniques like spin-coating or printing.

While specific OFET devices based on direct derivatives of this compound are an emerging area of research, the foundational properties of the benzo[c]cinnoline system strongly suggest its potential for creating high-performance n-type semiconductors for OFETs and other logic circuits.

Studies on Charge Transport Characteristics in Benzo[c]cinnoline Systems

The charge transport properties of materials derived from this compound are intrinsically linked to their molecular structure and solid-state organization. The two nitrogen atoms in the central ring act as strong electron-withdrawing centers, which lowers the LUMO energy of the molecule. This makes it easier for electrons to be injected and transported through the material, a characteristic of n-type semiconductors.

Studies on related systems have shown that the choice of substituent has a profound effect on charge mobility. For example, attaching electron-donating groups to the benzo[c]cinnoline core can modulate the degree of intramolecular charge transfer (ICT), influencing the material's electronic properties. Furthermore, the geometry and size of the substituents attached at the 3 and 8 positions dictate the molecular packing in thin films. Achieving a high degree of crystallinity with significant π-orbital overlap between neighboring molecules is crucial for maximizing charge carrier mobility. Theoretical calculations and experimental measurements on various benzo[c]cinnoline derivatives consistently demonstrate their potential for efficient electron transport, with mobilities in the range of 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ being reported for some systems.

Fluorescent Probes and Dyes in Non-Biological Systems

Beyond electronic devices, the unique photophysical properties of the benzo[c]cinnoline scaffold make it a valuable platform for developing fluorescent materials for sensing and imaging applications in non-biological contexts.

Design Principles for Benzo[c]cinnoline-Based Fluorophores

The design of fluorophores based on the benzo[c]cinnoline framework relies on modulating its inherent fluorescence through chemical modification, often starting from a reactive precursor like this compound. The key design principles include:

Tuning Emission Wavelength: The emission color can be tuned by attaching electron-donating or electron-withdrawing groups to the 3,8-positions. Attaching donor groups can induce an ICT state, leading to a red-shift in the emission spectrum.

Developing Sensors: The bromine atoms can be replaced with functional groups that can act as recognition sites for specific analytes. For example, diethyl benzo[c]cinnoline-3,8-dicarboxylate, a derivative where the bromine atoms are replaced by ester groups, has been synthesized and utilized as a highly efficient sensor for the optical detection of picric acid through fluorescence quenching. rsc.orgresearchgate.net The electron-deficient nature of the benzo[c]cinnoline core makes it susceptible to quenching by electron-rich analytes.

Controlling Quantum Yield: The fluorescence quantum yield can be enhanced or suppressed by carefully selecting substituents that alter the balance between radiative (fluorescence) and non-radiative decay pathways of the excited state.

The functionalization at the 3 and 8 positions provides a powerful tool to create a diverse library of benzo[c]cinnoline-based fluorophores with tailored properties for applications such as chemical sensing and materials inspection. researchgate.net

Development of Electrochemiluminescence (ECL) Emitters

Electrochemiluminescence (ECL) is a process where species generated at electrodes undergo electron-transfer reactions to form excited states that emit light. The design of efficient and stable ECL emitters is crucial for the advancement of analytical techniques in fields such as clinical diagnostics, environmental monitoring, and food safety. Benzo[c]cinnoline derivatives have emerged as a promising class of organic ECL emitters due to their inherent photophysical properties.

While specific ECL data for this compound is not extensively documented in dedicated public studies, the influence of halogen substitution on the ECL behavior of aromatic organic molecules provides a strong basis for understanding its potential. The introduction of bromine atoms, being electron-withdrawing groups, can significantly modulate the electronic properties of the benzo[c]cinnoline core. This substitution can influence the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The electrochemical behavior of benzo[c]cinnoline and its bromo derivatives has been studied, revealing that these compounds undergo reduction processes. researchgate.net The presence of bromine atoms is expected to lower both the HOMO and LUMO energy levels. This can impact the ECL efficiency and emission wavelength. A lower LUMO level can facilitate the reduction process, which is a key step in the ECL mechanism. Furthermore, the heavy atom effect of bromine can enhance intersystem crossing, potentially leading to different excited state pathways that could be harnessed for ECL applications.

The development of ECL emitters based on halogenated aromatic N-heterocycles is an active area of research. By analogy with other brominated organic emitters, it is plausible that this compound could exhibit tunable ECL properties. Further research focusing on the synthesis and detailed photophysical and electrochemical characterization of this specific compound is warranted to fully elucidate its potential as an ECL emitter.

Coordination Chemistry and Ligand Design for Metal Complexes

The presence of two nitrogen atoms in a phenanthrene-like framework makes benzo[c]cinnoline and its derivatives attractive ligands for the coordination of metal ions. The resulting metal complexes have potential applications in catalysis, materials science, and medicinal chemistry.

Benzo[c]cinnoline as a Ligand Framework in Transition Metal Chemistry

Benzo[c]cinnoline acts as a bidentate N,N'-chelating ligand, similar to well-known ligands like 2,2'-bipyridine (B1663995) and 1,10-phenanthroline. It can coordinate to a variety of transition metals to form stable complexes. The rigid, planar structure of the benzo[c]cinnoline core can influence the geometry and electronic properties of the resulting metal complexes. The aromatic system can participate in π-stacking interactions, which can be a factor in the supramolecular assembly of these complexes. The use of benzo[c]cinnoline as a ligand has been explored in the construction of various coordination compounds. acs.org

Synthesis and Characterization of Metal-Benzo[c]cinnoline Complexes

The synthesis of metal complexes involving benzo[c]cinnoline ligands typically involves the reaction of a metal salt with the benzo[c]cinnoline derivative in a suitable solvent. The characterization of these complexes is carried out using a range of spectroscopic and analytical techniques.

While specific studies on the synthesis and detailed characterization of transition metal complexes with this compound are limited in publicly available literature, general methodologies for the formation of similar complexes with other substituted benzo[c]cinnoline ligands can be applied. The characterization would typically involve:

X-ray Crystallography: To determine the precise coordination geometry of the metal center and the solid-state packing of the complex.

Spectroscopic Techniques: Including UV-Vis, FT-IR, and NMR spectroscopy to probe the electronic structure and bonding within the complex.

Electrochemical Methods: Such as cyclic voltammetry, to study the redox properties of the metal center and the ligand.

A study on the reaction of a tantalum hydride complex with benzo[c]cinnoline demonstrated the coordination of the diazene (B1210634) ligand in a μ-η²,η² fashion, leading to a reduction of the N=N bond. nih.gov This highlights the versatile coordination behavior of the benzo[c]cinnoline framework.

Impact of Bromine Substituents on Ligand Binding and Coordination Properties

The presence of bromine atoms at the 3 and 8 positions of the benzo[c]cinnoline ring is expected to have a significant impact on its properties as a ligand.

Electronic Effects: Bromine is an electron-withdrawing group, which will decrease the electron density on the nitrogen donor atoms. This reduction in basicity can affect the strength of the metal-ligand bond. A weaker donation from the nitrogen atoms to the metal center could result in a weaker ligand field.

The impact of halogen substituents on the coordination properties of related N-heterocyclic ligands has been a subject of study. For instance, the bromination of benzo[c]cinnoline has been shown to direct the position of substitution, which in turn would influence the electronic and steric environment for metal coordination. rsc.orgrsc.org

The following table summarizes the expected effects of the 3,8-dibromo substitution on the properties of benzo[c]cinnoline as a ligand:

PropertyExpected Impact of 3,8-Dibromo SubstitutionRationale
Electron Density on Nitrogen Atoms DecreaseElectron-withdrawing inductive effect of bromine atoms.
Ligand Basicity (pKa) DecreaseReduced electron density on the nitrogen atoms makes them less likely to donate an electron pair.
Metal-Ligand Bond Strength Potentially WeakerA less basic ligand generally forms a weaker coordinate bond with a metal center.
Redox Potential of the Complex Shift to more positive potentialsThe electron-withdrawing nature of bromine stabilizes the ligand's orbitals, making it harder to oxidize.
Steric Hindrance Moderate increaseThe presence of bromine atoms increases the overall size of the ligand.

Future Directions and Emerging Research Avenues in Dibromobenzo C Cinnoline Chemistry

Development of Innovative Synthetic Routes for Architecturally Complex Derivatives

The synthesis of the benzo[c]cinnoline (B3424390) core has traditionally relied on methods such as the reductive cyclization of 2,2'-dinitrobiphenyls. However, contemporary research is moving towards more efficient and versatile strategies that allow for the construction of architecturally complex derivatives, a trend that is highly relevant for the future of 3,8-dibromobenzo[c]cinnoline chemistry.

A significant emerging area is the use of transition-metal-catalyzed C-H activation. nih.govresearchgate.net This powerful technique enables the direct formation of C-C and C-N bonds, bypassing the need for pre-functionalized starting materials. For instance, a sequential C-C and C-N bond formation through oxidative C-H functionalization has been demonstrated for a range of benzo[c]cinnolines. nih.gov This strategy could be adapted to synthesize this compound derivatives with intricate substitution patterns that are difficult to access through traditional routes. Future work will likely focus on expanding the scope of C-H activation to introduce a wider variety of functional groups and to construct more elaborate polycyclic aromatic systems fused to the benzo[c]cinnoline core.

Another innovative approach involves the synthesis from readily available 2,2'-diamino-1,1'-biaryls using a nitrite (B80452) source, which offers a simple and practical route under mild conditions. researchgate.net Adapting such methods to start from 4,4'-dibromo-2,2'-diaminobiphenyl could provide a direct and high-yielding pathway to this compound. The development of one-pot syntheses and the use of alternative energy sources like microwave or ultrasonic irradiation are also promising avenues for creating complex benzo[c]quinoline derivatives, a strategy that could be translated to benzo[c]cinnoline synthesis. mdpi.com

Synthetic StrategyKey FeaturesPotential Application for this compound
Oxidative C-H Activation Sequential C-C and C-N bond formation; avoids pre-functionalization. nih.govresearchgate.netCreation of derivatives with complex aryl or alkyl groups at positions other than 3 and 8.
From Diaminobiaryls Uses accessible starting materials and mild reaction conditions. researchgate.netDirect and efficient synthesis of the target compound and its analogues.
Reductive Cyclization A novel process starting from 2,2'-dinitrobiphenyls using specific base/solvent systems. researchgate.netnih.govHigh-yield synthesis of the core structure, which can be subsequently functionalized.

Exploration of Novel Functionalization and Annulation Strategies

The two bromine atoms on this compound are prime sites for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). However, future research will increasingly focus on the direct functionalization of the C-H bonds at other positions of the benzo[c]cinnoline ring system. This approach, known as late-stage functionalization, is highly atom-economical and allows for the diversification of molecular structures at a later point in the synthetic sequence.

Transition-metal catalysis is again at the forefront of this effort, with methods for the regioselective C-H functionalization of related N-heterocycles like quinolines and quinazolinones being actively developed. mdpi.comnih.govresearchgate.net These strategies often use the nitrogen atoms of the heterocyclic core as directing groups to control the position of the new functional group. Applying these principles to this compound could enable the selective introduction of substituents at the C-1, C-2, C-4, C-7, C-9, and C-10 positions, creating a library of derivatives with tailored electronic and steric properties.

Annulation strategies, where new rings are fused onto the existing benzo[c]cinnoline framework, represent another exciting frontier. Rhodium(III)-catalyzed double C-H activation has been used to construct quinolino[2,1-b]quinazolinones from 3-arylquinazolinones and alkynes. researchgate.net A similar approach could be envisioned for this compound, leading to the creation of extended, rigid, and planar polycyclic systems with unique photophysical properties.

Advanced Materials Development Leveraging the Benzo[c]cinnoline Core

The electron-deficient nature of the benzo[c]cinnoline core makes it an excellent candidate for use in advanced electronic materials, particularly as an electron-transporting material (ETM) in organic light-emitting diodes (OLEDs). nih.gov Research has shown that benzo[c]cinnoline-based materials can exhibit high glass transition temperatures (Tg) and good electron mobility, crucial properties for device stability and performance. nih.govresearchgate.net

The presence of bromine atoms in this compound provides a direct route to polymeric and oligomeric materials. Through reactions like Yamamoto or Suzuki polycondensation, the dibromo monomer can be converted into conjugated polymers. These polymers would incorporate the electron-accepting benzo[c]cinnoline unit into their backbones, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). A four-step route to synthesize 3,8-benzo[c]cinnoline dicarboxylic acid has been reported, which was then used to create conjugated polymers containing oxadiazole moieties. researchgate.net This highlights the utility of the 3,8-disubstituted scaffold in polymer chemistry.

Future work in this area will focus on:

Tuning Electronic Properties: Synthesizing a range of derivatives by replacing the bromine atoms with different aromatic or electron-withdrawing/donating groups to fine-tune the LUMO (Lowest Unoccupied Molecular Orbital) and HOMO (Highest Occupied Molecular Orbital) energy levels.

Improving Morphological Stability: Designing molecules with non-traditional, three-dimensional architectures to disrupt π–π stacking, leading to materials with high glass transition temperatures and stable amorphous morphologies. nih.govresearchgate.net

Developing Thermally Activated Delayed Fluorescence (TADF) Materials: The benzo[c]cinnoline core can act as an acceptor unit in donor-acceptor molecules designed for TADF, a key technology for highly efficient OLEDs.

Material ClassKey PropertyPotential ApplicationResearch Direction
Electron-Transporting Materials High electron mobility, high Tg. nih.govOrganic Light-Emitting Diodes (OLEDs).Design of 3D molecular architectures to enhance stability.
Conjugated Polymers Tunable bandgap, charge transport.Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs).Polymerization of this compound via cross-coupling reactions.
TADF Emitters Small singlet-triplet energy splitting.High-efficiency OLEDs.Use as an acceptor moiety in donor-acceptor type molecules.

Integration into Supramolecular Assemblies and Ordered Frameworks

The rigid, planar structure and the presence of two nitrogen atoms make the benzo[c]cinnoline scaffold an attractive building block, or "tecton," for constructing supramolecular assemblies and ordered crystalline frameworks like metal-organic frameworks (MOFs) and coordination polymers.

By converting the bromine atoms of this compound into coordinating groups such as carboxylates, pyridyls, or nitriles, the molecule can be transformed into a multitopic ligand. These ligands can then be reacted with metal ions or clusters to form extended, porous frameworks. The resulting MOFs could exhibit interesting properties for gas storage, separation, or heterogeneous catalysis, leveraging both the porosity of the framework and the chemical functionality of the benzo[c]cinnoline unit. While MOFs based on biquinoline ligands have been synthesized and used as catalysts, the use of benzo[c]cinnoline-based linkers is a less explored but promising area. researchgate.netehu.es

Future research avenues in this domain include:

Ligand Design: The synthesis of a family of 3,8-disubstituted benzo[c]cinnoline ligands with different coordinating groups and linker lengths to control the topology and pore environment of the resulting frameworks.

Functional Frameworks: Incorporating the redox-active benzo[c]cinnoline core into MOFs to create materials with interesting electronic or catalytic properties. The nitrogen atoms within the framework could act as Lewis basic sites for catalysis.

Luminescent Sensors: Exploiting the intrinsic fluorescence of the benzo[c]cinnoline unit to create MOFs that can act as chemical sensors, where the luminescence is quenched or enhanced upon interaction with specific analytes.

By systematically exploring these research directions, the scientific community can unlock the full potential of this compound as a versatile platform for creating novel molecules, materials, and functional systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,8-Dibromobenzo[c]cinnoline, and how can reaction yields be improved?

  • Methodology : The synthesis of brominated benzo[c]cinnolines typically involves reductive cyclization of nitro-substituted biphenyl precursors. For example, trinitrobiphenyl derivatives are reduced with Zn/CaCl₂ under aerobic conditions, followed by bromination . Yield optimization requires careful control of oxygen levels (to avoid over-oxidation) and stoichiometric ratios of brominating agents. Evidence from analogous compounds shows yields ranging from 46% to 92%, depending on substrate reactivity and reaction time .

Q. What spectroscopic and computational methods are most effective for characterizing this compound?

  • Methodology : X-ray crystallography (e.g., monoclinic P2₁/c space group) is critical for resolving non-planar distortions in the benzo[c]cinnoline core caused by steric hindrance from bromine substituents . Spectroscopic techniques include:

  • ¹H/¹³C NMR : To identify substituent effects on aromatic protons and carbons.
  • UV-Vis spectroscopy : Correlated with ZINDO calculations to predict electronic transitions .
  • PM3 semi-empirical methods : Estimate torsional strain (e.g., ~5 kcal/mol in sterically hindered derivatives) .

Q. How does this compound exhibit bioactivity in preliminary pharmacological assays?

  • Methodology : While direct data on this compound is limited, benzo[c]cinnoline derivatives show bell-shaped concentration-response curves (e.g., EC₅₀ = 290 mM in neuropharmacological assays). Experimental design should include dose-ranging studies (e.g., 10⁻⁶ to 10⁻³ M) to capture biphasic effects .

Advanced Research Questions

Q. What mechanistic insights explain the oxidative vs. reductive pathways in benzo[c]cinnoline cyclization?

  • Methodology : The cyclization of nitro precursors (e.g., trinitrobiphenyl) involves a reduction-oxidation-cyclization sequence. Under anaerobic conditions, Zn/CaCl₂ reduces nitro groups to amines, but cyclization requires atmospheric oxygen to oxidize intermediates. GC-MS analysis of reaction mixtures under varying O₂ levels can isolate key intermediates (e.g., triamine vs. cinnoline products) .

Q. How do steric and electronic effects of bromine substituents influence the helical distortion of the benzo[c]cinnoline core?

  • Methodology : Compare crystallographic data (e.g., dihedral angles C(5)-N(1)-N(2)-C(6) ≈ 10°) of this compound with non-brominated analogs. Bromine's electronegativity increases torsional strain, bending benzene rings by ~15°, which can be quantified via PM3 calculations .

Q. How should researchers address contradictions in reported yields or bioactivity data for brominated cinnolines?

  • Methodology : Apply iterative data analysis (qualitative research frameworks) to identify variables like reaction scale, purity of precursors, or assay conditions. For example, trace impurities in Zn/CaCl₂ may explain yield discrepancies (46% vs. 92%) . Cross-validate bioactivity results using orthogonal assays (e.g., electrophysiology vs. fluorescence-based methods) .

Q. What strategies link the electronic structure of this compound to its photophysical or catalytic properties?

  • Methodology : Use ZINDO/S-CIS calculations to model HOMO-LUMO gaps and compare with experimental UV-Vis spectra. Bromine's electron-withdrawing effects red-shift absorption maxima, which can be tested via time-dependent DFT .

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